3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
The compound 3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a structurally complex molecule featuring a pyridin-2-one core substituted with a 2-chlorophenyl group, a 4-(pyridin-2-yl)piperazine moiety, and a furan-2-ylmethyl side chain. The presence of a piperazine ring enhances solubility and bioavailability, while the chlorophenyl and furan groups may influence lipophilicity and target selectivity .
Properties
IUPAC Name |
3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O3/c1-19-17-23(33)25(27(34)32(19)18-20-7-6-16-35-20)26(21-8-2-3-9-22(21)28)31-14-12-30(13-15-31)24-10-4-5-11-29-24/h2-11,16-17,26,33H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNFIMFLIMYUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.96 g/mol . The structural complexity includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27ClN4O2 |
| Molecular Weight | 438.96 g/mol |
| Purity | 95% |
| IUPAC Name | 3-[(2-chlorophenyl)-(4-(pyridin-2-yl)piperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one |
Research indicates that this compound may exhibit antidepressant and anxiolytic properties. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine moiety is known for its activity in modulating these neurotransmitters, which are critical in mood regulation.
Antidepressant and Anxiolytic Effects
Studies have shown that compounds with similar structures to the target compound demonstrate significant effects on anxiety and depression models in animal studies. For instance, a related compound exhibited an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating a potential role in cognitive enhancement or neuroprotection through cholinergic modulation .
Anticancer Activity
The compound's structural features may also suggest anticancer properties. Similar derivatives have been reported to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, a related thiazole derivative demonstrated cytotoxic activity with an IC50 value less than that of the reference drug doxorubicin .
Case Studies
- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of structurally similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal death and improve cognitive function in vivo.
- Anticancer Research : In vitro studies on cancer cell lines showed that derivatives of this compound could induce apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer activity.
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound exhibits a variety of biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of piperazine, including this compound, possess significant antimicrobial properties. For instance, similar compounds have demonstrated activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM. This suggests that structural modifications can enhance efficacy against resistant strains of bacteria.
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various human cell lines. Preliminary studies indicate a relatively low toxicity profile in HEK-293 cells, which is promising for its development as a therapeutic agent. Such low cytotoxicity is critical for compounds intended for clinical applications.
3. Mechanisms of Action
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial metabolism or replication.
- Receptor Interaction : The presence of the piperazine and pyridine moieties suggests potential interactions with neurotransmitter receptors, influencing various physiological processes.
- Cellular Uptake : The structural features may facilitate cellular uptake, enhancing bioavailability and effectiveness.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this one:
Chemical Reactions Analysis
Reaction Mechanisms
The synthesis involves:
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Nucleophilic substitution : Piperazine reacts with alkylating agents (e.g., bromides) to form the piperazin-1-yl core .
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O-alkylation : The hydroxyl group at position 4 undergoes alkylation with furan-2-ylmethyl bromide via an SN2 mechanism .
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Cyclization : Pyridin-2(1H)-one rings form through condensation reactions, often catalyzed by InCl3 .
Mechanism Highlights :
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Initial condensation of piperazine with alkylating agents forms the piperazin-1-yl core.
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O-alkylation introduces the furan-2-ylmethyl group, creating the 4-hydroxy-6-methylpyridin-2(1H)-one framework .
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Cyclization and coupling steps integrate chlorophenyl and pyridin-2-yl groups, finalized by purification via column chromatography .
Analytical Characterization
Structural confirmation employs:
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NMR spectroscopy : Identifies aromatic protons (furan, pyridine) and aliphatic regions (piperazine, methyl groups) .
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IR spectroscopy : Detects hydroxyl (O–H) and carbonyl (C=O) stretches .
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Mass spectrometry : Confirms molecular weight (491.5 g/mol) and fragmentation patterns .
Table 2: Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.1–8.5 ppm (aromatic protons), δ 3.8–4.2 ppm (piperazine CH₂) | |
| IR | 3200–3600 cm⁻¹ (O–H), 1680–1750 cm⁻¹ (C=O) | |
| HRMS | [M+H]⁺ = 492.5 (calculated 491.5) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine and Pyridinone Derivatives
4-(2,6-Dichlorophenyl)-3,4-Dihydro-6-Phenylpyrimidin-2(1H)-One ()
- Structure: Pyrimidinone core with dichlorophenyl and phenyl substituents.
- Molecular Weight : 319.19 g/mol (vs. target compound’s ~520 g/mol).
- Bioactivity : Antifungal, antioxidant, and anticancer properties.
- Key Differences: The target compound’s pyridinone core and piperazine substituent may offer distinct hydrogen-bonding capabilities and receptor interactions compared to this pyrimidinone derivative. The hydroxy group in the target compound could enhance solubility but reduce metabolic stability .
2-[4-(4-Fluorophenyl)Piperazin-1-yl]-6-Methylpyrimidin-4(3H)-One ()
- Structure: Pyrimidinone with fluorophenyl-piperazine and methyl groups.
- Molecular Weight : 296.33 g/mol.
- Key Differences: Fluorine’s electronegativity vs. chlorine’s lipophilicity in the target compound may alter pharmacokinetics.
Piperazine-Containing Heterocycles
7-(Piperazin-1-yl)-Pyrido[1,2-a]Pyrimidin-4-One Derivatives ()
- Structures : Include 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- Bioactivity : Likely CNS-targeting (e.g., serotonin/dopamine receptors).
- Key Differences : The target compound’s 2-chlorophenyl and furan substituents may confer higher selectivity for peripheral vs. central targets compared to these fluorophenyl analogs .
1-(4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Piperazin-1-yl)-4-(Thiophen-2-yl)Butan-1-One ()
- Structure : Piperazine linked to trifluoromethylpyridine and thiophene.
- Key Differences : The thiophene’s sulfur atom vs. furan’s oxygen in the target compound may influence metabolic pathways (e.g., oxidation susceptibility). The trifluoromethyl group enhances metabolic stability but reduces polarity compared to the target’s hydroxy group .
Anti-Inflammatory and Anticancer Agents
2-(4-Methylphenyl)-4,6-Dihydro-1H-Pyridazin-3(4H)-One ()
- Structure: Pyridazinone core with methylphenyl substituent.
- Bioactivity : Anti-inflammatory (IC50 = 11.6 μM against LPS-induced inflammation).
- Key Differences: The target compound’s hydroxy group and piperazine chain may improve water solubility, critical for oral bioavailability, whereas the pyridazinone’s rigidity could limit conformational flexibility during receptor binding .
Ferroptosis-Inducing Compounds ()
- Context: Natural and synthetic compounds (e.g., FINs) trigger ferroptosis in oral squamous cell carcinoma (OSCC).
- However, its piperazine moiety may reduce cytotoxicity to normal cells, aligning with ’s observation of OSCC-selective sensitivity .
Structural and Pharmacokinetic Comparison Table
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Pyridin-2-one | 2-Chlorophenyl, 4-(pyridin-2-yl)piperazine, furan-2-ylmethyl | ~520 | Anticancer, CNS modulation |
| 4-(2,6-Dichlorophenyl)-pyrimidin-2-one | Pyrimidin-2-one | Dichlorophenyl, phenyl | 319.19 | Antifungal, antioxidant |
| 2-[4-(4-Fluorophenyl)piperazinyl]-pyrimidin-4-one | Pyrimidin-4-one | Fluorophenyl-piperazine, methyl | 296.33 | Enzyme inhibition |
| 7-(Piperazin-1-yl)-pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidinone | Fluorophenyl, methyl | ~350 (estimated) | CNS receptor modulation |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s piperazine and furan groups are synthetically accessible via methods analogous to (condensation) and (piperazine coupling) .
- Therapeutic Potential: Structural parallels to ferroptosis inducers () and CNS-targeting agents () suggest dual applicability. The hydroxy group may mitigate toxicity risks observed in dichlorophenyl analogs .
- Metabolic Considerations : The furan moiety could increase susceptibility to cytochrome P450-mediated oxidation, necessitating prodrug strategies for optimal bioavailability .
Q & A
Q. What synthetic strategies are effective for synthesizing this compound?
Methodological Answer: The synthesis of this complex pyridin-2-one derivative involves multi-step reactions. Key steps include:
- Core formation : Use a one-pot Biginelli-like condensation for the pyridin-2-one core, as demonstrated in dihydropyrimidinone syntheses .
- Substitution : Introduce the 2-chlorophenyl and furan-2-ylmethyl groups via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DCM with NaOH catalysis, as in ).
- Piperazine integration : Employ Buchwald-Hartwig amination or SNAr reactions to attach the 4-(pyridin-2-yl)piperazine moiety .
- Purification : Utilize column chromatography with silica gel and validate purity via HPLC (≥99%) .
Q. What spectroscopic and analytical techniques are recommended for characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry. For fluorinated analogs, 19F NMR can resolve trifluoromethyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., diastereomerism) using single-crystal diffraction, as shown for similar pyridin-2-ones .
- IR Spectroscopy : Identify functional groups like hydroxyl (-OH) and carbonyl (C=O) .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. The compound’s chlorophenyl group may release toxic HCl fumes under heat .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the pyridin-2-one core .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal (P301-P310 protocols) .
Q. How can in vitro biological activity be initially assessed?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
- Enzyme Inhibition : Test kinase or protease inhibition via fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to vary temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups () enable precise control of residence time and mixing efficiency.
- Statistical Modeling : Use software like GraphPad Prism to analyze interaction effects (e.g., temperature vs. catalyst) and identify optimal parameters .
- In-line Analytics : Implement FTIR or UV-Vis monitoring to track reaction progress and minimize side products .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Dynamic NMR : Resolve conformational isomerism (e.g., hindered rotation of the piperazine ring) by variable-temperature 1H NMR .
- Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to confirm stereochemistry .
- Isotopic Labeling : Use deuterated analogs to assign overlapping signals in crowded NMR regions .
Q. What experimental frameworks are effective for studying structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and correlate changes with bioactivity .
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, validating predictions with SPR binding assays .
- Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxyl at C4) via 3D-QSAR studies .
Q. How to address discrepancies in biological activity across studies?
Methodological Answer:
- Meta-analysis : Aggregate data from independent assays (e.g., IC50 values) and apply ANOVA to identify outliers .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
